molecular formula C18H22FN3O2 B4493661 [4-(4-Fluorophenyl)piperazin-1-yl]-[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanone

[4-(4-Fluorophenyl)piperazin-1-yl]-[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B4493661
M. Wt: 331.4 g/mol
InChI Key: HRRDYLFFGXEPIH-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenyl)piperazin-1-yl]-[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanone is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a piperazine ring and an oxazole ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl]-[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Coupling of the Two Rings: The final step involves coupling the piperazine and oxazole rings through a condensation reaction, forming the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluorophenyl)piperazin-1-yl]-[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the heterocyclic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature).

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

[4-(4-Fluorophenyl)piperazin-1-yl]-[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a central nervous system (CNS) agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]-[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, neurotransmission, and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Fluorophenyl)piperazin-1-yl]-[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanone: shares structural similarities with other nitrogen-containing heterocyclic compounds, such as:

Uniqueness

The presence of the fluorophenyl group in this compound imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to its analogs.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-13(2)11-16-12-17(20-24-16)18(23)22-9-7-21(8-10-22)15-5-3-14(19)4-6-15/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRDYLFFGXEPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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